Cas no 80854-23-5 (2-(4-Chlorophenyl)-2-methylbutanoic acid)

2-(4-Chlorophenyl)-2-methylbutanoic acid is a chlorinated aromatic carboxylic acid with a branched alkyl chain, offering unique structural features for synthetic and pharmaceutical applications. Its molecular framework, comprising a 4-chlorophenyl group and a methyl-substituted butanoic acid moiety, provides versatility as an intermediate in organic synthesis. The compound’s steric and electronic properties make it suitable for use in the development of chiral auxiliaries, agrochemicals, or pharmacologically active molecules. Its stability under standard conditions and well-defined reactivity profile enhance its utility in controlled chemical transformations. The presence of both aromatic and aliphatic functional groups allows for selective modifications, facilitating tailored derivatization in research and industrial processes.
2-(4-Chlorophenyl)-2-methylbutanoic acid structure
80854-23-5 structure
Product Name:2-(4-Chlorophenyl)-2-methylbutanoic acid
CAS No:80854-23-5
MF:C11H13ClO2
MW:212.672722578049
CID:2104405
PubChem ID:15582646
Update Time:2025-10-18

2-(4-Chlorophenyl)-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)-2-methylbutanoic acid
    • SGSOMDACXYZKGR-UHFFFAOYSA-N
    • Benzeneacetic acid, 4-chloro-alpha-ethyl-alpha-methyl-
    • 2-(4-Chlorophenyl)-2-methylbutanoic acid
    • Inchi: 1S/C11H13ClO2/c1-3-11(2,10(13)14)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3,(H,13,14)
    • InChI Key: SGSOMDACXYZKGR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C(=O)O)(C)CC

Computed Properties

  • Exact Mass: 212.0604073g/mol
  • Monoisotopic Mass: 212.0604073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 3.3

2-(4-Chlorophenyl)-2-methylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1816289-100mg
2-(4-Chlorophenyl)-2-Methylbutanoic acid
80854-23-5 98%
100mg
¥8901.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1816289-250mg
2-(4-Chlorophenyl)-2-Methylbutanoic acid
80854-23-5 98%
250mg
¥16490.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1816289-1g
2-(4-Chlorophenyl)-2-Methylbutanoic acid
80854-23-5 98%
1g
¥29583.00 2024-07-28

Additional information on 2-(4-Chlorophenyl)-2-methylbutanoic acid

Recent Advances in the Study of 2-(4-Chlorophenyl)-2-methylbutanoic acid (CAS: 80854-23-5)

2-(4-Chlorophenyl)-2-methylbutanoic acid (CAS: 80854-23-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly in the context of anti-inflammatory and metabolic disorders. This research brief aims to summarize the latest findings related to this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic benefits.

One of the key areas of investigation has been the compound's role as a modulator of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors involved in the regulation of lipid metabolism and inflammation. Recent in vitro and in vivo studies have demonstrated that 2-(4-Chlorophenyl)-2-methylbutanoic acid exhibits selective agonistic activity towards PPAR-α and PPAR-γ isoforms, suggesting its potential utility in the treatment of metabolic syndromes such as type 2 diabetes and dyslipidemia.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of 2-(4-Chlorophenyl)-2-methylbutanoic acid and evaluated their pharmacological profiles. The results indicated that certain structural modifications could enhance the compound's bioavailability and target specificity, thereby improving its therapeutic index. These findings open new avenues for the development of novel PPAR modulators with reduced side effects compared to existing drugs.

Another recent study, published in Bioorganic & Medicinal Chemistry Letters, investigated the anti-inflammatory properties of 2-(4-Chlorophenyl)-2-methylbutanoic acid. The researchers found that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These effects were mediated through the suppression of NF-κB signaling pathways, further underscoring the compound's potential as a candidate for anti-inflammatory drug development.

Despite these promising findings, challenges remain in the clinical translation of 2-(4-Chlorophenyl)-2-methylbutanoic acid. Issues such as pharmacokinetic variability, potential off-target effects, and formulation stability need to be addressed in future research. Ongoing studies are focusing on optimizing the compound's chemical structure and delivery systems to overcome these limitations.

In conclusion, 2-(4-Chlorophenyl)-2-methylbutanoic acid (CAS: 80854-23-5) represents a promising scaffold for the development of novel therapeutics targeting metabolic and inflammatory disorders. Continued research into its mechanisms of action and structural optimization will be critical for realizing its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing the field of chemical biology and drug discovery.

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